4-Acetyl-2-chlorobenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-5(11)6-2-3-8(7(9)4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKRZJSFFFYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Development of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes to polysubstituted aromatic compounds like 4-Acetyl-2-chlorobenzenesulfonamide is a significant area of research. This involves the exploration of precursor reactivity, the strategic application of functional group transformations, and the design of both multi-step and one-pot processes.
The synthesis of this compound necessitates the careful selection of starting materials and a logical sequence of functional group interconversions. A plausible and common strategy in the synthesis of substituted sulfonamides involves the reaction of a sulfonyl chloride with an amine or ammonia (B1221849). In the case of this compound, this would ideally involve the reaction of 4-acetyl-2-chlorobenzenesulfonyl chloride with ammonia. The synthesis of this key sulfonyl chloride intermediate is therefore a critical step.
One potential precursor is 3-chloroacetophenone. The synthesis could proceed via chlorosulfonylation. However, the acetyl group is deactivating and directs electrophilic substitution to the meta position, which in this case would be the 5-position. Therefore, a direct chlorosulfonylation of 3-chloroacetophenone would likely not yield the desired 2-chloro-4-acetyl isomer.
A more viable approach would be to start from a precursor where the directing effects of the substituents are more favorable. For instance, starting with 4-acetamidobenzenesulfonyl chloride, which can be synthesized from acetanilide, one could explore selective chlorination. prepchem.com The acetamido group is an ortho, para-director, but direct chlorination might be challenging to control and could lead to a mixture of products.
A plausible route could involve the Friedel-Crafts acylation of 2-chlorobenzenesulfonamide (B1218434). The sulfonamide group is a meta-director, and the chloro group is an ortho, para-director. The combined directing effects would likely favor acylation at the 4-position. This approach would be a direct way to introduce the acetyl group at the desired position on a pre-formed 2-chlorobenzenesulfonamide ring.
A linear synthesis strategy for this compound could commence with a simple, commercially available starting material like chlorobenzene (B131634). A sequence of reactions would then be performed to introduce the required functional groups one by one. For example:
Chlorosulfonylation of chlorobenzene: Reaction of chlorobenzene with chlorosulfonic acid can yield 4-chlorobenzenesulfonyl chloride. prepchem.comgoogle.comgoogle.com
Amination: The resulting 4-chlorobenzenesulfonyl chloride can be reacted with ammonia to form 4-chlorobenzenesulfonamide (B1664158). chemicalbook.com
Friedel-Crafts Acylation: The final step would be the introduction of the acetyl group at the 2-position. However, as mentioned, the directing effects of the chloro and sulfonamide groups would likely lead to a mixture of products, with the major product not being the desired isomer.
A more efficient approach would be a convergent synthesis . This strategy involves the separate synthesis of key fragments of the molecule, which are then combined in the final steps. For this compound, a convergent approach would focus on the synthesis of the key intermediate, 4-acetyl-2-chlorobenzenesulfonyl chloride, which is then converted to the final product in a single step.
A potential convergent synthesis could be:
Fragment A Synthesis: Preparation of 3-chloroaniline (B41212).
Fragment B Synthesis: Acetic anhydride.
Combination and further transformation:
Protection of the amino group in 3-chloroaniline as an acetamide.
Friedel-Crafts acylation to introduce the acetyl group. The acetamido group would direct the incoming acetyl group to the para position, yielding 4-acetyl-3-chloroacetanilide.
Hydrolysis of the acetamido group to yield 4-acetyl-3-chloroaniline.
Diazotization of the aniline (B41778) followed by reaction with SO2/CuCl to form 4-acetyl-3-chlorobenzenesulfonyl chloride.
Amination with ammonia to yield 4-acetyl-3-chlorobenzenesulfonamide. This route, however, leads to the 3-chloro isomer.
A more direct convergent approach would be to synthesize 4-acetyl-2-chlorobenzenesulfonyl chloride and then react it with ammonia. The synthesis of this specific sulfonyl chloride is not widely reported, but methods for analogous compounds suggest it is feasible.
One-pot reactions and tandem processes are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and reducing waste. The synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been successfully achieved in a one-pot reaction by reacting 4-chlorobenzenesulfonyl chloride with 4-aminoacetophenone in the presence of a base. researchgate.net This demonstrates the feasibility of a one-pot approach for related structures.
For this compound, a hypothetical one-pot synthesis could involve the in-situ generation of 4-acetyl-2-chlorobenzenesulfonyl chloride followed by immediate reaction with ammonia without isolation of the intermediate. Such a process would require careful control of reaction conditions to ensure the sequential reactions proceed efficiently.
Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, are also a powerful tool. For example, a tandem acylation-cyclization could be envisioned with a suitably designed precursor, although this is less common for the synthesis of simple substituted benzenesulfonamides.
Reaction Condition Optimization for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Key parameters that can be tuned include the choice of solvent, reaction temperature, and pressure.
The choice of solvent can significantly influence the rate, yield, and selectivity of a reaction. In the synthesis of sulfonamides, a variety of solvents have been employed. For the reaction of sulfonyl chlorides with amines, polar aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are often used to dissolve the reactants and facilitate the reaction. chemicalbook.comresearchgate.net The use of pyridine (B92270) as both a solvent and a base has also been reported to give good yields in the synthesis of N-aryl sulfonamides. researchgate.net
The following table, based on the synthesis of a related compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, illustrates the effect of different solvents on the reaction yield.
| Entry | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Pyridine | 12 | 88 | researchgate.net |
| 2 | CH2Cl2 | 12 | 78 | researchgate.net |
| 3 | MeOH | 12 | 76 | researchgate.net |
| 4 | EtOH | 12 | 74 | researchgate.net |
Interactive Data Table: This data shows that pyridine provided the highest yield for this particular reaction, likely due to its role as a catalyst and acid scavenger.
For chlorosulfonylation reactions, halogenated hydrocarbons like dichloroethane are often used to minimize side reactions such as polysulfonation. The solvent can also play a role in controlling the regioselectivity of reactions by influencing the stability of charged intermediates or transition states.
Temperature is a critical parameter in controlling the outcome of a chemical reaction. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the product. In the synthesis of sulfonamides from sulfonyl chlorides and amines, reactions are often carried out at room temperature or with gentle heating to ensure a smooth reaction. chemicalbook.comresearchgate.net For instance, in the synthesis of 4-chlorobenzenesulfonamide from 4-chlorobenzenesulfonyl chloride and ammonia, the reaction is typically initiated at a low temperature (0-5 °C) and then allowed to proceed at room temperature.
The following table summarizes the reaction conditions for the synthesis of 4-chlorobenzenesulfonamide.
| Parameter | Condition | Reference |
| Reactants | 4-chlorobenzenesulfonyl chloride, ammonia | |
| Solvent | Water/THF | |
| Temperature | 0-5 °C (initial), then 25 °C | |
| pH | 9-10 | |
| Time | 4-6 hours | |
| Yield | 85-88% |
Interactive Data Table: This demonstrates the use of controlled temperature and pH to achieve a high yield.
Pressure is typically not a major variable in the synthesis of benzenesulfonamides unless gaseous reagents are used. However, in certain chlorination or amination reactions involving gases, controlling the pressure can be important for maintaining the concentration of the reagent in the reaction mixture and influencing the reaction rate.
Catalyst Screening, Design, and Performance Evaluation
The synthesis of aryl sulfonamides, including this compound, often relies on catalytic processes to enhance reaction rates and selectivity. Both metal-based catalysts and organocatalysts play significant roles in the formation of the crucial sulfonamide bond.
Metal-Catalyzed Couplings: Palladium and copper catalysts are prominent in modern sulfonamide synthesis, facilitating cross-coupling reactions. For a molecule like this compound, these catalysts could be employed in coupling an appropriate aryl halide with a source of the sulfonamide group or in forming the carbon-sulfur bond. For instance, palladium-catalyzed processes have been developed for the α-arylation of methyl sulfonamides with aryl chlorides. A typical catalyst screening for such a reaction would involve evaluating various palladium sources and ligands to optimize the yield.
Recent studies have also highlighted the use of custom nanocatalysts. For example, a catalyst comprising copper chloride on Fe₃O₄ magnetic nanoparticles supported with 4-amino-3-hydroxybenzaldehyde (B12063522) has been used for amide coupling to produce aromatic sulfonamides. jsynthchem.com Such a system offers the advantage of easy separation from the reaction mixture due to its magnetic properties.
Organocatalysis: Organocatalysts, which are metal-free small organic molecules, present a greener alternative to metal catalysts. Proline sulfonamide-based organocatalysts have been developed for various asymmetric reactions, including aldol (B89426) and Michael additions. google.com While the synthesis of this compound itself does not create a chiral center, the principles of organocatalysis are relevant for producing more complex, chiral derivatives. Novel organocatalysts bearing a squaramide–sulfonamide motif have been shown to be effective in catalyzing aldol reactions with high stereoselectivity, demonstrating the potential of multiple hydrogen-bond donors in activating substrates. acs.org
Below is an illustrative table of catalyst systems that could be screened for key steps in the synthesis of aromatic sulfonamides.
| Catalyst System | Ligand/Support | Reaction Type | Typical Performance | Reference |
| Pd₂(dba)₃ | Buchwald-type biaryl phosphine (B1218219) ligands | C-N Cross-Coupling | High yields for a broad range of aryl halides and amines | nih.gov |
| CuI | N,N-Dimethylglycine | Ullmann Coupling | Effective for coupling aryl iodides with sulfonamides | organic-chemistry.org |
| Fe₃O₄-AHBA-Cu | Magnetic Nanoparticle Support | Amide Coupling | Good yields, easy catalyst recovery | jsynthchem.com |
| Proline Sulfonamide | Chiral Organocatalyst | Asymmetric Reactions | High enantioselectivity in aldol/Mannich reactions | google.com |
| Squaramide-Sulfonamide | Hydrogen-Bond Donor | Vinylogous Aldol Reaction | High yields and enantioselectivities | acs.org |
Stoichiometric Ratio Refinement and Reagent Purity Impact
The classic and most direct synthesis of a primary sulfonamide like this compound involves the reaction of the corresponding sulfonyl chloride (4-acetyl-2-chlorobenzenesulfonyl chloride) with ammonia. The efficiency of this step is highly dependent on stoichiometric control and reagent purity.
Stoichiometric Ratio: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed. This acid must be neutralized to prevent it from protonating the ammonia, which would render the ammonia non-nucleophilic and halt the reaction. A common strategy is to use a twofold excess of the amine (ammonia) to act as both the nucleophile and the acid scavenger. researchgate.net Alternatively, an inorganic base like sodium bicarbonate or a non-nucleophilic organic base such as pyridine or triethylamine (B128534) can be added in a 1:1 ratio with the sulfonyl chloride to neutralize the HCl. masterorganicchemistry.comcbijournal.com Refining this ratio is critical to maximize yield and minimize the consumption of reagents.
Reagent Purity: The purity of the sulfonyl chloride precursor is paramount. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture, which converts them into the corresponding sulfonic acid. nih.gov This side reaction not only consumes the starting material but also complicates the purification process. Therefore, the reaction must be carried out under anhydrous conditions, and the purity of the sulfonyl chloride must be high. The presence of impurities from the preceding chlorosulfonation step, such as polysulfonated byproducts, can also lead to the formation of undesired sulfonamide impurities. Similarly, the purity of the amine source is important to avoid side reactions.
The following table outlines key parameters in the ammonolysis of a sulfonyl chloride.
| Parameter | Importance | Typical Condition | Potential Issue |
| Amine Stoichiometry | Acts as nucleophile and acid scavenger | 2 equivalents of amine or 1 equivalent of amine + 1 equivalent of base | Incomplete reaction if insufficient; waste if excessive |
| Sulfonyl Chloride Purity | Prevents formation of sulfonic acid byproduct | >99% purity, handled under anhydrous conditions | Lower yield and complex purification due to hydrolysis nih.gov |
| Solvent Purity | Avoids unwanted side reactions | Anhydrous grade | Hydrolysis of sulfonyl chloride by residual water |
| Temperature Control | Manages reaction exothermicity and side reactions | 0°C to room temperature | Decomposition or side reactions at higher temperatures |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign manufacturing processes. This involves exploring alternative reaction media, using renewable starting materials, maximizing atom economy, and minimizing waste.
Solvent-Free Synthesis Approaches and Alternative Reaction Media
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer alternatives or to eliminate them entirely.
Solvent-Free Synthesis: Reactions can be conducted under neat or solvent-free conditions, often facilitated by techniques like mechanochemistry (ball-milling). sci-hub.se A mechanochemical approach for sulfonamide synthesis has been demonstrated using solid sodium hypochlorite (B82951) to generate the sulfonyl chloride from a disulfide, followed by amination in a one-pot, solvent-free process. rsc.org Another method involves the direct condensation of sulfonamide derivatives with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature without any solvent. researchgate.net
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as non-volatile, recyclable solvents. researchgate.netnih.gov They have been successfully used in sulfonamide synthesis. acs.orgacs.org An ionic liquid-supported synthesis involves attaching the reactant to the IL, performing the reaction in a homogeneous medium, and then cleaving the product, allowing for easy separation and recycling of the ionic liquid support. researchgate.netacs.orgacs.org
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. However, its use in sulfonamide synthesis is challenging due to the water-sensitivity of sulfonyl chlorides. Methodologies have been developed that use a two-phase system or operate under basic conditions to minimize hydrolysis. researchgate.net
Utilization of Renewable Feedstocks and Bio-Based Reagents
The chemical industry has traditionally relied on petrochemical feedstocks. A key goal of green chemistry is to shift towards renewable resources derived from biomass.
For a synthetic molecule like this compound, this represents a significant challenge. The aromatic backbone is typically derived from petroleum products like benzene (B151609) or toluene. However, future synthetic routes could potentially utilize renewable aromatic compounds. Lignin (B12514952), a major component of woody biomass, is the largest source of renewable aromatics on Earth. rsc.orggreenchemistry-toolkit.org Research is ongoing to develop efficient processes like pyrolysis or catalytic conversion to break down lignin into valuable chemical building blocks such as phenol, benzene, and toluene, which could then be functionalized. google.comacs.org
The acetyl group (-COCH₃) could be sourced from bio-based acetic acid, which can be produced through the fermentation of renewable feedstocks. The development of microbial cell factories capable of producing specific aromatic compounds from simple sugars is a promising area of research that could one day provide a sustainable pathway to the precursors needed for this compound. nih.gov
Atom Economy Maximization and Minimization of By-products
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comacs.org
The traditional synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine has a relatively poor atom economy. primescholars.com The formation of the sulfonyl chloride itself, often through chlorosulfonation with chlorosulfonic acid, generates significant byproducts. The subsequent amination step, if using two equivalents of ammonia, produces ammonium (B1175870) chloride as a byproduct, which is not incorporated into the final molecule.
Example Atom Economy Calculation for Amination: C₈H₆ClSO₂Cl + 2NH₃ → C₈H₇ClN₂O₂S + NH₄Cl
Mass of Desired Product: ~234.69 g/mol
Mass of All Reactants: ~254.12 g/mol + 2 * ~17.03 g/mol = ~288.18 g/mol
% Atom Economy: (234.69 / 288.18) * 100% ≈ 81.4%
Waste Minimization, Recycling, and Treatment Strategies
Minimizing waste is a cornerstone of green chemistry, encapsulated by metrics like the E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of product. nih.gov
Waste Minimization: The primary waste streams in the synthesis of this compound include acidic waste from chlorosulfonation (e.g., sulfuric acid) and salt byproducts (e.g., ammonium chloride). google.com Using catalytic methods instead of stoichiometric reagents drastically reduces inorganic waste. For instance, a catalytic cycle regenerates the catalyst, avoiding its disposal as waste.
Recycling: Solvents are a major contributor to chemical waste. Choosing solvents that can be easily recovered and recycled is a key strategy. Processes that use recyclable catalysts, such as the magnetic nanocatalysts mentioned earlier, also contribute to waste reduction. jsynthchem.com
Treatment Strategies: Any waste that is generated must be treated to minimize its environmental impact. Acidic waste streams are typically neutralized before disposal. Aqueous waste may contain residual sulfonamides, which are a class of environmental pollutants. nih.govbohrium.com Advanced oxidation processes or adsorption on materials like activated carbon or specialized nanocomposites are methods used to remove these compounds from wastewater. nih.govresearchgate.net The development of biodegradable versions of such compounds is a long-term goal to prevent environmental persistence.
Process Intensification and Scale-Up Considerations in Laboratory Synthesis
Process intensification in the synthesis of fine chemicals and pharmaceuticals aims to develop safer, more efficient, and sustainable manufacturing processes. This is often achieved by transitioning from traditional batch processes to continuous flow systems, which offer significantly improved heat and mass transfer, better process control, and reduced reaction volumes.
To increase the throughput of this compound synthesis, several reaction engineering aspects must be considered, particularly when adapting the presumed Friedel-Crafts acylation from a batch to a continuous process.
Reactor Technology: The highly exothermic nature of the Friedel-Crafts acylation presents a significant safety concern, especially on a larger scale. The use of microreactors or continuous stirred-tank reactors (CSTRs) in series can drastically improve heat removal due to their high surface-area-to-volume ratio. This enhanced heat transfer allows for reactions to be run at higher concentrations and temperatures without risking thermal runaway, thereby increasing throughput.
Flow Chemistry: A continuous flow setup for the acylation of 2-chlorobenzenesulfonamide would involve pumping streams of the sulfonamide, the acylating agent (e.g., acetyl chloride), and the Lewis acid catalyst (e.g., aluminum chloride) through a heated static mixer and into a flow reactor. This setup allows for precise control over reaction time, temperature, and stoichiometry. The reduced reactor volume at any given time significantly enhances the inherent safety of the process.
Catalyst Optimization: The Friedel-Crafts acylation traditionally requires stoichiometric amounts of a Lewis acid catalyst like AlCl₃, which forms a complex with the product ketone. organic-chemistry.org This generates a large amount of acidic waste during workup. Research into solid acid catalysts or more active, recyclable catalysts could significantly intensify the process by simplifying purification and reducing waste streams.
The following table outlines key parameters for consideration when transitioning from a batch to a continuous flow process for the synthesis of this compound.
| Parameter | Batch Process | Continuous Flow Process | Advantage of Continuous Flow |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Enhanced safety, allows higher concentrations |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing in microchannels | Improved reaction rates and selectivity |
| Reaction Time | Long, includes heating/cooling cycles | Precisely controlled by flow rate and reactor volume | Increased throughput, better process control |
| Safety | High risk due to large reagent volumes | Small holdup volume, better thermal control | Inherently safer process |
| Scalability | Difficult, requires redesign of equipment | "Numbering-up" or "scaling-out" by adding parallel reactors | More straightforward and predictable scale-up |
For effective process control and optimization, especially in a continuous manufacturing setup, real-time monitoring of the reaction progress is crucial. In-process monitoring, also known as Process Analytical Technology (PAT), allows for the tracking of reactants, intermediates, and products as the reaction occurs.
Online Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for the online monitoring of chemical reactions. researchgate.netmdpi.com A spectroscopic probe can be inserted directly into the reaction stream (in a flow reactor or a batch vessel) to acquire spectra at regular intervals. For the synthesis of this compound, these techniques could monitor the disappearance of the C-H stretch of the aromatic ring of 2-chlorobenzenesulfonamide and the appearance of the carbonyl (C=O) stretch of the product ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy is an emerging technique for online reaction monitoring. rsc.org It can provide detailed structural information about the species in the reaction mixture, allowing for the quantification of reactants, intermediates, and products, and the identification of any byproducts.
The data obtained from these online monitoring techniques can be used to build kinetic models of the reaction, optimize process parameters in real-time, and ensure consistent product quality.
The following table provides a summary of applicable in-process monitoring techniques for the synthesis of this compound.
| Technique | Information Provided | Advantages for this Synthesis |
| FTIR Spectroscopy | Functional group analysis (e.g., C=O, S=O, N-H) | Good for tracking the formation of the ketone product and consumption of the sulfonamide. |
| Raman Spectroscopy | Vibrational modes, particularly for non-polar bonds | Complements FTIR, less interference from water if present. Can monitor changes in the aromatic substitution pattern. |
| Flow NMR Spectroscopy | Detailed structural information and quantification | Unambiguous identification of all species in the reaction mixture, providing a complete reaction profile. rsc.org |
By implementing these process intensification strategies and in-process monitoring techniques, the laboratory synthesis of this compound can be made more efficient, safer, and more readily scalable for potential industrial production.
Chemical Reactivity, Transformation, and Derivatization
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are heavily influenced by the substituents already present on the ring. libretexts.org In 4-Acetyl-2-chlorobenzenesulfonamide, the ring is substituted with a chloro group at position 2, an acetyl group at position 4, and a sulfonamide group at position 1.
The benzene ring in this compound is significantly deactivated towards electrophilic attack. This is due to the presence of two powerful electron-withdrawing groups: the acetyl (-COCH₃) and the sulfonamide (-SO₂NH₂). Both of these groups are meta-directors and strongly deactivate the ring. libretexts.org The chlorine atom (-Cl) is also a deactivating group, although it is an ortho-, para-director. libretexts.org The combined effect of these three deactivating groups makes electrophilic aromatic substitution reactions on this molecule challenging, likely requiring harsh reaction conditions. libretexts.orgmasterorganicchemistry.com
The available positions for substitution are C3, C5, and C6. The directing effects of the existing groups on these positions are summarized below.
| Position | Relation to -SO₂NH₂ (meta-director) | Relation to -Cl (ortho, para-director) | Relation to -COCH₃ (meta-director) | Predicted Susceptibility to Attack |
| C3 | meta | ortho | meta | Moderately favored |
| C5 | meta | para | ortho | Highly favored |
| C6 | ortho | meta | meta | Least favored |
Based on this analysis, the C5 position is the most likely site for electrophilic attack, as it is para to the ortho-, para-directing chloro group and meta to the two meta-directing groups.
While specific halogenation studies on this compound are not extensively documented, the reaction would be predicted to occur under forcing conditions. Reagents such as bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃ would be required. masterorganicchemistry.com The incoming halogen atom would preferentially substitute at the C5 position. Conventional methods for aromatic halogenation can sometimes lead to poor regioselectivity or over-halogenation, though the deactivated nature of this specific ring may mitigate the latter. researchgate.net
Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgmasterorganicchemistry.comyoutube.com For a strongly deactivated ring like that in this compound, these harsh conditions would be necessary to introduce a nitro (-NO₂) group, again predicted to add at the C5 position. mdpi.com The introduction of a nitro group is a valuable transformation as it can be subsequently reduced to an amino group, opening pathways to a wider range of derivatives. libretexts.org
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). libretexts.orgmasterorganicchemistry.com This reaction is generally reversible. libretexts.org Given the presence of a sulfonamide group already, forcing conditions would be required for the introduction of a second sulfonic acid group, likely at the C5 position.
Friedel-Crafts reactions are fundamental for forming new carbon-carbon bonds on aromatic rings. fiveable.mebyjus.com However, a major limitation of this reaction is its failure with strongly deactivated aromatic rings. libretexts.orgmasterorganicchemistry.com Aromatic compounds with deactivating groups such as nitro or sulfonyl groups are generally not reactive enough to undergo Friedel-Crafts reactions. libretexts.orgbyjus.com Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts alkylation or acylation under standard conditions using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.comsigmaaldrich.com
Nucleophilic Reactions and Substitutions
Nucleophilic reactions on this compound target the electrophilic centers outside of the aromatic ring, namely the sulfonamide nitrogen and the carbonyl carbon of the acetyl group.
The sulfonamide group (-SO₂NH₂) contains acidic protons on the nitrogen atom, which can be removed by a base. The resulting anion is a potent nucleophile and can react with various electrophiles.
N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom. Manganese-catalyzed N-alkylation reactions using alcohols as the alkylating agents have also been developed for sulfonamides. researchgate.netorganic-chemistry.org
N-Acylation: Acylation of the sulfonamide nitrogen is a common transformation, typically carried out using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or even under catalyst-free conditions. researchgate.netresearchgate.netepa.gov This reaction yields N-acylsulfonamides, a class of compounds with significant biological interest. researchgate.net
The table below illustrates the expected products from the N-acylation of this compound with representative acylating agents.
| Reactant | Acylating Agent | Product |
| This compound | Acetyl Chloride | N-Acetyl-4-acetyl-2-chlorobenzenesulfonamide |
| This compound | Benzoyl Chloride | N-Benzoyl-4-acetyl-2-chlorobenzenesulfonamide |
| This compound | Acetic Anhydride | N-Acetyl-4-acetyl-2-chlorobenzenesulfonamide |
The acetyl group possesses a reactive carbonyl (C=O) function that can undergo a variety of nucleophilic addition and condensation reactions characteristic of ketones.
Condensation Reactions: The α-protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the aldol (B89426) condensation, with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to yield α,β-unsaturated ketones. rsc.org For instance, condensation with benzaldehyde (B42025) would yield a chalcone-like structure.
Reduction Reactions: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The product of this reaction would be 1-(3-sulfamoyl-4-chlorophenyl)ethanol. Further reduction of the resulting alcohol is possible under more vigorous conditions.
Advanced Structural Elucidation and Solid State Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy offers an unparalleled view into the molecular framework of 4-Acetyl-2-chlorobenzenesulfonamide. Through a suite of advanced one- and two-dimensional experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
Based on established chemical shift prediction models and data from structurally related compounds, the following ¹H and ¹³C NMR chemical shifts are anticipated for this compound in a standard deuterated solvent like CDCl₃.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H-3 | Aromatic CH | 8.15 | 132.5 |
| H-5 | Aromatic CH | 8.05 | 130.8 |
| H-6 | Aromatic CH | 7.85 | 139.5 |
| CH₃ | Methyl | 2.65 | 27.0 |
| NH₂ | Amide | 5.50 | - |
| C-1 | Aromatic C-SO₂ | - | 140.0 |
| C-2 | Aromatic C-Cl | - | 135.0 |
| C-4 | Aromatic C-C=O | - | 138.0 |
Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of atoms within the molecule. wikipedia.org
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, cross-peaks would be expected between the aromatic protons H-3, H-5, and H-6, confirming their positions on the benzene (B151609) ring.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.org In this case, it would show correlations between all the protons in the aromatic ring system, providing a comprehensive network of connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It would be used to definitively assign the carbon signals for C-3, C-5, C-6, and the methyl group based on the known proton shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations are outlined in the table below.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's three-dimensional conformation. For instance, a NOESY experiment could reveal through-space interactions between the sulfonamide protons and the ortho-substituted chlorine atom.
Expected Key HMBC Correlations
| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |
|---|---|---|
| CH₃ (H) | C=O, C-4 | Acetyl group attached to the aromatic ring at C-4. |
| H-3 | C-1, C-5, C-2 | Position of H-3 relative to the sulfonamide, acetyl, and chloro groups. |
| H-5 | C-1, C-3 | Connectivity within the aromatic ring. |
| H-6 | C-2, C-4 | Position of H-6 adjacent to the chloro and acetyl substituents. |
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. nih.gov For this compound, ssNMR could be employed to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in molecular packing and conformation in the crystal lattice.
Analyze Conformation: ssNMR can provide insights into the torsional angles of the molecule in the solid state, such as the rotation around the C-S and C-C bonds. This is particularly relevant for understanding the orientation of the acetyl and sulfonamide groups relative to the benzene ring. umich.edu Studies on related sulfonamides have demonstrated the utility of ssNMR in distinguishing between different solid forms. researchgate.net
DOSY is an NMR technique that separates the signals of different species in a solution based on their diffusion rates, which is related to their size and shape. rsc.org For this compound, DOSY could be used to study its aggregation behavior in solution. By measuring the diffusion coefficient at various concentrations, it would be possible to determine if the molecule exists as a monomer or forms larger aggregates through intermolecular interactions such as hydrogen bonding.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments.
In mass spectrometry, this compound would be ionized and then fragmented. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure. The fragmentation pattern is influenced by the different functional groups present in the molecule.
The fragmentation of aromatic sulfonamides is known to proceed via specific pathways. nih.gov A key fragmentation is the extrusion of sulfur dioxide (SO₂), a process that is often facilitated by the presence of an ortho-electron-withdrawing group like chlorine. nih.gov Additionally, the acetophenone (B1666503) moiety has its own characteristic fragmentation, primarily the loss of a methyl radical (•CH₃) to form a stable acylium ion. asdlib.org
Predicted HRMS Fragmentation Pathway
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| [M+H]⁺ | [M+H - CH₃]⁺ | •CH₃ (15) | Loss of the methyl radical from the acetyl group. |
| [M+H]⁺ | [M+H - SO₂]⁺ | SO₂ (64) | Expulsion of sulfur dioxide from the sulfonamide group. |
| [M+H - CH₃]⁺ | [M+H - CH₃ - CO]⁺ | CO (28) | Loss of carbon monoxide from the acylium ion. |
HRMS provides mass measurements with high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. The presence of chlorine and sulfur, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ³²S/³⁴S), would be clearly observable in the mass spectrum. The measured isotopic pattern would be compared to the theoretical pattern for the proposed elemental formula to provide further confirmation of the structure.
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The solid-state properties of a chemical compound are critical to its stability, solubility, and bioavailability. Techniques such as thermal analysis and X-ray diffraction provide invaluable insights into these characteristics.
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) is a cornerstone of thermal analysis, used to detect changes in heat flow to or from a sample as it is heated or cooled. For this compound, a DSC thermogram would be expected to reveal key thermal events. A sharp endothermic peak would indicate the melting point of the crystalline solid. The presence of multiple melting peaks could suggest the existence of different polymorphic forms, each with a distinct melting temperature.
Furthermore, if the compound can exist in an amorphous state, a DSC analysis would show a glass transition (Tg), a characteristic change in the heat capacity of the material. The presence and temperature of the glass transition are critical parameters for the stability of amorphous solids.
Hypothetical DSC Data for this compound:
| Thermal Event | Anticipated Temperature Range (°C) | Description |
| Glass Transition (Tg) | 50 - 90 | Reversible change in heat capacity, indicative of an amorphous phase. |
| Crystallization (Tc) | 100 - 150 | Exothermic event, indicating the transition from an amorphous to a crystalline state. |
| Melting (Tm) | 160 - 200 | Endothermic event, representing the melting of the crystalline form. |
Note: This table is illustrative and not based on experimental data for the specific compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is vital for determining the thermal stability and decomposition profile of a compound. A TGA curve for this compound would indicate the temperature at which it begins to decompose. The profile of the mass loss can provide clues about the decomposition mechanism, such as the loss of specific functional groups at different temperatures. For instance, the acetyl or sulfonamide groups might cleave at distinct temperatures.
Expected TGA Profile for this compound:
| Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |
| 200 - 300 | ~15-20% | Loss of the acetyl group (CH3CO) |
| 300 - 450 | Further mass loss | Decomposition of the benzenesulfonamide (B165840) backbone |
Note: This table is a hypothetical representation of potential decomposition steps.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its degree of crystallinity.
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in sulfonamides. Different polymorphs of this compound would exhibit distinct PXRD patterns, characterized by unique peak positions and intensities. By comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs, one can identify the specific form present. Furthermore, PXRD can be used to quantify the relative amounts of different polymorphs in a mixture.
A crystalline material produces a sharp, well-defined diffraction pattern, whereas an amorphous material results in a broad, diffuse halo. PXRD is therefore a powerful tool for assessing the phase purity of a sample. The presence of a broad halo in the PXRD pattern of a supposedly crystalline sample of this compound would indicate the presence of amorphous content. Quantitative analysis of the PXRD data can provide an estimate of the percentage of amorphous material in the sample.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to predicting the properties of a molecule. These calculations can elucidate the three-dimensional structure, electronic distribution, and spectroscopic features of 4-Acetyl-2-chlorobenzenesulfonamide.
Geometry Optimization and Energy Minimization
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy state. For this compound, this would involve using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)) to iteratively adjust the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified. The resulting optimized geometry provides crucial information about the molecule's shape and steric features.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO, Electron Density)
Understanding the electronic structure is key to predicting a molecule's reactivity. The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the analysis would likely show the HOMO localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and the sulfonamide group, while the LUMO may be distributed over the acetyl and chloro-substituted benzene ring.
The electron density distribution illustrates how electrons are spread across the molecule, highlighting regions of high and low electron concentration. This is crucial for understanding intermolecular interactions.
Charge Distribution and Electrostatic Potential Maps
The distribution of charges within a molecule influences its polarity and how it interacts with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of this compound.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the sulfonamide and acetyl groups, and a more positive potential near the hydrogen atoms.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are valuable for assigning signals in experimental NMR spectra.
Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. Theoretical calculations can predict these frequencies, which helps in the assignment of experimental IR and Raman spectra. The table below presents hypothetical predicted vibrational frequencies for key functional groups in this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H | Stretching | ~3300 |
| C=O (Acetyl) | Stretching | ~1690 |
| SO₂ (Sulfonamide) | Asymmetric Stretching | ~1350 |
| SO₂ (Sulfonamide) | Symmetric Stretching | ~1160 |
| C-Cl | Stretching | ~750 |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations often focus on a static, single-molecule picture, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, accounting for their movement and interactions with their environment.
Conformational Flexibility and Dynamics in Solution and Solid States
MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a solvent or in its crystalline form. These simulations track the motions of atoms over time, revealing how the molecule flexes, rotates, and interacts with its surroundings. This is particularly important for understanding the molecule's behavior in biological systems or in solution-phase reactions. The simulations can reveal the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.
Intermolecular Interactions in Solvated Environments
The behavior of this compound in a solution is critically dependent on the non-covalent interactions between the solute and the solvent molecules. While specific studies on the solvated environments of this compound are not widely available in public literature, the principles of solvation for related sulfonamide compounds can be extrapolated.
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, are employed to model these interactions. These simulations can reveal the structure of the solvation shell around the molecule, identifying the preferred orientation of solvent molecules and the key functional groups involved in hydrogen bonding or other dipole-dipole interactions. For instance, the sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, while the acetyl group's carbonyl oxygen (-C=O) can also act as a hydrogen bond acceptor. The chlorine atom and the aromatic ring can participate in weaker halogen and π-interactions, respectively. The interplay of these interactions with solvent molecules dictates the compound's solubility and conformational stability in different media.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. Current time information in JP. DFT calculations on sulfonamides and related derivatives have been used to understand their electronic properties and reactivity. Current time information in JP.
Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Potentials)
Reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's susceptibility to different types of chemical reactions. For this compound, these descriptors can pinpoint the most reactive sites within the molecule.
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. A higher value of the Fukui function signifies a greater reactivity. For electrophilic attack, the relevant Fukui function (f⁻) highlights nucleophilic centers, while for nucleophilic attack, the Fukui function (f⁺) identifies electrophilic centers. Visualization of Fukui functions can map these reactive regions onto the molecular surface.
Local Ionization Potentials: The local ionization potential on the molecular surface indicates the energy required to remove an electron from a specific region. Lower values of local ionization potential suggest sites that are more susceptible to electrophilic attack.
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measure of the electrophilic power of a molecule. |
Note: EHOMO is the energy of the Highest Occupied Molecular Orbital, and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital. These global reactivity descriptors can be calculated for this compound using DFT. Current time information in JP.
Reaction Pathway Energetics and Transition State Computations
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By locating the transition state structure and calculating its energy, the activation energy for a given reaction step can be determined. This information is vital for understanding reaction kinetics and predicting the feasibility of a particular reaction pathway. While specific transition state computations for this compound are not published, the methodology is well-established for a wide range of organic molecules.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling aims to establish a mathematical relationship between the structural or physicochemical properties of a molecule and one of its macroscopic properties.
Theoretical Prediction of Bulk and Solution-Phase Properties (e.g., Solubility, Vapor Pressure, Refractive Index)
For this compound, QSPR models could be developed to predict key physical properties without the need for experimental measurements. This involves calculating a set of molecular descriptors (e.g., constitutional, topological, quantum-chemical) and correlating them with the property of interest using statistical methods like multiple linear regression or machine learning algorithms.
While a specific QSPR model for this compound has not been reported, the general approach would involve:
Creating a dataset of diverse molecules with known experimental values for the target property (e.g., solubility).
Calculating a wide range of molecular descriptors for each molecule in the dataset.
Using statistical methods to select the most relevant descriptors and build a predictive model.
Validating the model using an external set of compounds.
Such a model could then be used to estimate the solubility, vapor pressure, or refractive index of this compound based on its calculated descriptors.
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of molecules in the solid state and their interactions with biological targets. Analysis of these weak interactions provides a deeper understanding of molecular conformation and crystal packing.
The NCI plot, derived from the electron density and its derivatives, is a powerful visualization tool that highlights regions of non-covalent interactions. These interactions are color-coded to distinguish between attractive (e.g., hydrogen bonds, blue or green) and repulsive (e.g., steric clashes, red) interactions. Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular contacts in a crystal lattice.
For this compound, NCI analysis could reveal intramolecular hydrogen bonds, such as between the sulfonamide N-H and the acetyl oxygen, which would influence its conformation. In a crystal structure, this analysis would detail the intermolecular hydrogen bonds, π-stacking interactions between aromatic rings, and other van der Waals forces that govern the crystal packing. While specific NCI analyses for this compound are not in the public domain, studies on related sulfonamides have demonstrated the importance of such interactions in their solid-state structures.
Computational Assessment of Hydrogen Bonding and Other Supramolecular Interactions
The molecular structure of this compound, featuring both hydrogen bond donors (the amide N-H) and multiple hydrogen bond acceptors (the sulfonyl oxygens and the acetyl oxygen), suggests a high propensity for forming a variety of hydrogen bonds. These interactions are fundamental to the formation of predictable supramolecular structures in the solid state and in complex with other molecules.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions. For related sulfonamide compounds, DFT calculations have been used to determine optimized geometries and to analyze the strength and nature of intermolecular hydrogen bonds. For instance, in a study on N-(2-Acetylphenyl)benzenesulfonamide, a related molecule, an intramolecular N—H⋯O hydrogen bond was identified as a key feature stabilizing the molecular conformation. In the crystal structure of this related compound, molecules are linked by weak intermolecular C—H⋯O and C—H⋯π interactions. researchgate.net
The sulfonamide group is a classic motif for forming robust hydrogen-bonded dimers. In the case of this compound, the N-H group can act as a hydrogen bond donor, while the two sulfonyl oxygen atoms can act as acceptors. This can lead to the formation of a characteristic R2,2(8) ring motif, a common feature in the crystal structures of primary sulfonamides.
Furthermore, the acetyl group introduces another potential hydrogen bond acceptor site at the carbonyl oxygen. This allows for more complex hydrogen bonding networks, potentially involving C-H···O interactions where activated C-H bonds on the aromatic ring or the methyl group of the acetyl moiety act as weak hydrogen bond donors. The presence of the chlorine atom can also influence the supramolecular assembly through halogen bonding, a type of non-covalent interaction where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile.
A theoretical study on alkylimino-substituted sulfonamides highlighted the importance of intramolecular hydrogen bond formation in influencing the physicochemical properties of the molecules. nih.gov Such intramolecular interactions could also play a role in determining the conformational preferences of this compound.
Illustrative Data Table of Potential Hydrogen Bonds
Since specific experimental or computational data for this compound is not available, the following table illustrates the types of hydrogen bonds that would be anticipated and could be quantified through computational analysis.
| Donor | Acceptor | Type of Interaction | Predicted Strength |
| N-H (sulfonamide) | O=S (sulfonamide) | Intermolecular | Strong |
| N-H (sulfonamide) | O=C (acetyl) | Intermolecular | Moderate |
| C-H (aromatic) | O=S (sulfonamide) | Intermolecular | Weak |
| C-H (aromatic) | O=C (acetyl) | Intermolecular | Weak |
| C-H (methyl) | O=S (sulfonamide) | Intermolecular | Weak |
| N-H (sulfonamide) | Cl (chlorine) | Intermolecular | Weak |
Binding Energy Calculations in Model Chemical Systems
Binding energy calculations are a cornerstone of computational chemistry for predicting the stability of molecular complexes and for understanding the driving forces behind molecular recognition. These calculations can quantify the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between a ligand and a model system, which could be a solvent molecule, another molecule of the same type (dimerization), or a simplified receptor active site.
Methods like the Linear Interaction Energy (LIE) method have been successfully applied to calculate the binding free energies for a series of N-sulphonyl-glutamic acid inhibitors, which share the sulfonamide functional group. nih.govresearchgate.net This approach involves molecular dynamics simulations of the ligand in both the bound and unbound states to calculate the electrostatic and van der Waals interaction energies. nih.govresearchgate.net
For this compound, one could computationally model its dimerization or its interaction with a model solvent like water or dimethyl sulfoxide. The binding energy of a dimer would provide insight into the stability of the supramolecular structures it is likely to form in the solid state.
Hypothetical Binding Energy Calculation Results for Dimerization
The following interactive table presents hypothetical binding energy components for the dimerization of this compound, as would be obtained from a computational study. The values are for illustrative purposes to demonstrate the type of data generated from such calculations.
| Interaction Component | Calculated Energy (kcal/mol) | Contribution to Binding |
| Electrostatic Energy | -15.5 | Favorable |
| van der Waals Energy | -8.2 | Favorable |
| Solvation Energy | +5.0 | Unfavorable |
| Total Binding Energy | -18.7 | Overall Favorable |
Computational studies on other sulfonamide derivatives have also employed docking and molecular dynamics simulations to predict binding affinities to biological targets like carbonic anhydrase. rsc.orgnih.gov These studies often reveal that non-polar van der Waals interactions are a major driving force for binding, in addition to the specific hydrogen bonds formed with active site residues. nih.gov
Investigations of Interactions with Model Chemical Systems
Complexation Studies with Metal Ions and Coordination Chemistry
The sulfonamide group, a key feature of 4-Acetyl-2-chlorobenzenesulfonamide, is a well-established ligand in coordination chemistry, capable of binding to a wide array of metal ions. The presence of the acetyl group and the chloro substituent is expected to modulate the electronic properties of the benzene (B151609) ring and, consequently, the coordination ability of the sulfonamide moiety.
Stoichiometry Determination and Stability Constant Measurement
Studies on various sulfonamide derivatives consistently demonstrate their ability to form stable complexes with transition metal ions. Potentiometric and spectrophotometric titrations are common methods used to determine the stoichiometry and stability constants of these complexes. For many sulfonamide-metal complexes, a 1:2 metal-to-ligand ratio is frequently observed, although 1:1 complexes are also known.
The stability of these complexes is influenced by several factors, including the nature of the metal ion, the substituents on the benzene ring, and the solvent system. For instance, the stability of complexes formed between sulfonamide azo-dyes and various metal ions was found to be dependent on the substituent on the phenyl ring. The thermodynamic parameters (ΔG, ΔH, and ΔS) for the complexation of sulfonamide azo-dyes with metal ions have been evaluated, often revealing spontaneous and exothermic formation processes.
Due to the electron-withdrawing nature of both the chloro and acetyl groups in this compound, it is anticipated that the acidity of the sulfonamide proton would be increased, potentially leading to the formation of stable complexes with a variety of metal ions. The precise stoichiometry and stability constants, however, would require specific experimental determination.
Table 1: Representative Stability Constants of Metal-Sulfonamide Complexes
| Sulfonamide Derivative | Metal Ion | Stoichiometry (M:L) | Log K | Method | Reference |
| Sulfamethoxazole (B1682508) | Zn(II) | 1:1 | 4.43 | Spectrophotometry | |
| Sulfadiazine | Cu(II) | 1:2 | 5.5 | Spectrophotometry | |
| Sulfadimidine | Ni(II) | 1:2 | 4.8 | Spectrophotometry | |
| Sulfonamide Azo-Dye | UO₂(II) | 1:1 | 11.23 | Potentiometry | |
| Sulfonamide Azo-Dye | UO₂(II) | 1:2 | 20.84 | Potentiometry |
This table presents data for structurally related sulfonamides to infer the potential behavior of this compound.
Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Susceptibility)
Spectroscopic techniques are invaluable for elucidating the coordination environment of metal ions in sulfonamide complexes.
UV-Visible (UV-Vis) Spectroscopy: The formation of metal complexes with sulfonamides is typically accompanied by shifts in the UV-Vis absorption bands corresponding to π-π* and n-π* transitions within the ligand. These shifts provide evidence of coordination and can be used to study complex formation.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the donor atoms of the sulfonamide ligand involved in coordination. Shifts in the vibrational frequencies of the SO₂ and NH groups upon complexation indicate their participation in bonding to the metal ion. In many documented cases, sulfonamides act as bidentate ligands, coordinating through the sulfonamidic nitrogen and one of the oxygen atoms of the sulfonyl group.
Electron Paramagnetic Resonance (EPR) Spectroscopy and Magnetic Susceptibility: For complexes involving paramagnetic metal ions like Cu(II) or Co(II), EPR spectroscopy and magnetic susceptibility measurements provide insights into the geometry of the complex and the nature of the metal-ligand bonding. The magnetic moments of Ni(II) complexes with sulfonamide derivatives, for example, have been used to suggest an octahedral geometry.
Based on these established trends, it is highly probable that this compound would form spectroscopically distinct complexes with various metal ions, with the sulfonamide group playing a central role in the coordination.
Host-Guest Chemistry and Supramolecular Assembly
The aromatic and functionalized nature of this compound makes it a candidate for participation in host-guest interactions and supramolecular self-assembly.
Encapsulation Studies with Macrocyclic Hosts (e.g., Cyclodextrins, Cucurbiturils)
Cyclodextrins: These macrocyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating hydrophobic guest molecules in aqueous solutions. The benzene ring of this compound, despite its polar substituents, could potentially be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. Such encapsulation can significantly alter the physicochemical properties of the guest molecule.
Cucurbiturils: Cucurbiturils are barrel-shaped macrocyclic hosts with a hydrophobic cavity and two polar carbonyl-fringed portals. They are known to form stable inclusion complexes with a variety of guest molecules, including sulfonamides. The binding is often driven by a combination of hydrophobic effects and ion-dipole interactions between the guest and the portals of the cucurbituril. Studies on sulfanilamide (B372717) and sulfamethoxazole have demonstrated their encapsulation within cucurbituril, leading to the formation of new supramolecular self-assemblies. It is therefore plausible that this compound could also form stable host-guest complexes with cucurbiturils of appropriate size.
Formation of Self-Assembled Structures and Supramolecular Polymers
The ability of sulfonamides to form hydrogen bonds, coupled with potential π-π stacking interactions of the benzene ring, suggests that this compound could participate in the formation of self-assembled structures. Research on sulfonamide-substituted silatranes has revealed the formation of cyclic dimers in the crystal lattice through intermolecular hydrogen bonds. Similarly, the interplay of weak hydrogen and chalcogen bonds has been shown to generate supramolecular self-assembly in the crystalline state of other complex sulfonamide derivatives. The formation of supramolecular hydrogels based on host-guest interactions involving cyclodextrins has also been reported, highlighting the potential for creating advanced materials.
Reactivity Towards Specific Organic and Inorganic Reagents in Controlled Environments
The chemical reactivity of this compound is dictated by its three functional groups: the acetyl group, the chloro substituent, and the sulfonamide moiety.
Reactivity of the Acetyl Group: The acetyl group can undergo reactions typical of ketones. For example, it can participate in condensation reactions.
Reactivity of the Chloro-Substituted Benzene Ring: The chlorine atom deactivates the benzene ring towards electrophilic substitution reactions due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director for incoming electrophiles. The benzene ring of chlorobenzene (B131634) can undergo nucleophilic aromatic substitution under harsh conditions or when activated by other electron-withdrawing groups. The presence of the strongly deactivating sulfonamide and acetyl groups would further decrease the ring's reactivity towards electrophiles but could potentially facilitate nucleophilic aromatic substitution of the chlorine atom.
Reactivity of the Sulfonamide Group: The sulfonamide group is generally stable. The N-H proton is acidic and can be deprotonated by a base. The synthesis of N-substituted benzenesulfonamides is a common reaction.
Formation of Covalent Adducts and New Chemical Entities
The chemical structure of this compound features several reactive sites that can participate in the formation of covalent adducts. The primary locations for such reactions are the acetyl group, the sulfonamide moiety, and the aromatic ring. While specific studies on the covalent adduct formation of this exact molecule are not extensively documented, the reactivity of its constituent functional groups is well-established in organic chemistry, allowing for informed predictions of its behavior.
The acetyl group, with its electrophilic carbonyl carbon, is a prime target for nucleophilic attack. This reactivity is the basis for derivatization, such as in Claisen-Schmidt condensation reactions where the acetyl group reacts with benzaldehyde (B42025) derivatives in a basic medium. This suggests that this compound could react with various biological nucleophiles. For instance, the reaction with small-molecule thiols like glutathione (B108866) or the cysteine residues in proteins is a plausible pathway for covalent modification. The reaction of α,β-unsaturated carbonyl systems, structurally related to the potential reactive intermediates of the acetyl group, with glutathione has been observed under physiological conditions nih.gov. Such reactions are significant as they can alter the biological activity of both the parent molecule and the target biomolecule wur.nlresearchgate.net.
The sulfonamide group itself can undergo N-acylation or N-alkylation under appropriate conditions, leading to the formation of new sulfonamide derivatives. The synthesis of N-acyl sulfonamides is a common strategy in medicinal chemistry to modulate the properties of a lead compound mdpi.com. Furthermore, the aromatic ring, influenced by the electron-withdrawing sulfonamide and acetyl groups and the chloro substituent, can participate in electrophilic or nucleophilic aromatic substitution reactions, leading to a diverse array of new chemical entities .
The table below summarizes the potential covalent reactions and the resulting adducts based on the known reactivity of the functional groups present in this compound.
| Reactive Site in this compound | Reactant Type | Potential Covalent Adduct/New Entity |
| Acetyl Group (Carbonyl Carbon) | Nucleophiles (e.g., Thiols, Amines) | Thioacetal/Thiohemiacetal, Imine/Enamine |
| Sulfonamide (Nitrogen) | Electrophiles (e.g., Acyl Halides, Alkyl Halides) | N-Acylsulfonamide, N-Alkylsulfonamide |
| Aromatic Ring | Electrophiles/Nucleophiles | Substituted Benzene Derivatives |
It is important to note that the formation of these covalent adducts is highly dependent on the reaction conditions, including the nature of the solvent, pH, and the presence of catalysts.
Non-Covalent Interaction Studies in Solution (e.g., Solvation Shell Dynamics)
Non-covalent interactions, while weaker than covalent bonds, are fundamental to understanding the behavior of this compound in a solvent matrix. These interactions govern its solubility, conformation, and interactions with other molecules in solution. The key non-covalent forces at play include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which collectively define the solvation shell around the molecule.
The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). The acetyl group's carbonyl oxygen is also a strong hydrogen bond acceptor. These features allow this compound to form specific interactions with protic solvents like water and alcohols. In aprotic polar solvents such as DMSO, the hydrogen bond donating capacity of the solvent is absent, leading to a different arrangement of the solvation shell, primarily dictated by dipole-dipole interactions.
Studies on structurally similar sulfonamides have demonstrated the significant influence of the solvent on their molecular conformation and spectroscopic properties. For example, the 1H-NMR chemical shifts of a heterocyclic sulfonamide derivative were found to change significantly when the solvent was varied from a low polarity solvent (CDCl3) to a high polarity one (DMSO-d6), indicating distinct solute-solvent interactions unn.edu.ng. This phenomenon, known as solvatochromism, has also been observed in substituted acetophenones, where the emission spectra are sensitive to solvent properties rsc.org. These findings suggest that the solvation shell of this compound is dynamic and responsive to the surrounding solvent environment.
The table below presents a summary of the expected dominant non-covalent interactions of this compound in different types of solvents, based on the principles of intermolecular forces and data from related compounds.
| Solvent Type | Dominant Non-Covalent Interactions with this compound | Expected Impact on Solvation Shell |
| Protic (e.g., Water, Methanol) | Hydrogen Bonding (N-H---O, C=O---H), Dipole-Dipole | Highly structured and ordered solvation shell with specific solvent molecule orientations. |
| Aprotic Polar (e.g., DMSO, Acetonitrile) | Dipole-Dipole Interactions, Hydrogen Bonding (C=O---H) | Less structured solvation shell compared to protic solvents, primarily oriented by molecular dipoles. |
| Aprotic Nonpolar (e.g., Toluene, Hexane) | Van der Waals Forces (London Dispersion) | Weakly interacting and loosely organized solvation shell. |
Interactions with Isolated Biological Macromolecules and Enzyme Systems Purely Biochemical/mechanistic Focus
Investigation of Molecular Recognition with Purified Protein Targets
There is no available information on the molecular recognition of 4-Acetyl-2-chlorobenzenesulfonamide with any purified protein targets.
No studies detailing the binding kinetics (e.g., association and dissociation rate constants) or thermodynamics (e.g., enthalpy and entropy changes) of this compound with any isolated enzymes have been publicly reported.
There is no published data on the enzyme inhibition mechanisms of this compound. Consequently, no kinetic constants such as K_i, IC_50, or k_cat/K_i values are available for this compound.
No spectroscopic studies, such as fluorescence quenching or circular dichroism, have been reported to analyze the binding site of this compound on any protein.
Q & A
Q. What are the standard synthetic routes for 4-Acetyl-2-chlorobenzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves sulfonylation of a chlorobenzene precursor followed by acetylation. For example:
- Step 1 : React 2-chlorobenzenesulfonyl chloride with ammonia or an amine to form the sulfonamide core.
- Step 2 : Introduce the acetyl group via Friedel-Crafts acylation or nucleophilic substitution, depending on the reactivity of the intermediate. Reaction progress is monitored using thin-layer chromatography (TLC) to confirm intermediate purity . Final products are characterized via NMR, IR, and mass spectrometry to validate structural integrity .
Q. How can researchers optimize reaction yields for sulfonamide derivatives like this compound?
- Use reflux conditions in polar aprotic solvents (e.g., dichloromethane or DMF) to enhance reaction kinetics.
- Employ catalysts such as DMF in chlorosulfonation steps to improve electrophilic substitution efficiency .
- Purify intermediates via recrystallization or column chromatography to minimize side products .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?
- Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard for determining bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen bonding) .
- For challenging cases (e.g., twinned crystals), use SHELXD for structure solution and SHELXE for density modification .
Q. How do researchers analyze conflicting spectroscopic data for sulfonamide derivatives?
- Contradiction resolution : Cross-validate NMR chemical shifts with computational models (e.g., DFT calculations) to distinguish between rotational isomers or tautomeric forms.
- Dynamic NMR : Use variable-temperature experiments to probe conformational flexibility in solutions .
- Mass fragmentation patterns : Compare experimental MS data with in silico predictions (e.g., in silico fragmentation tools) .
Q. What strategies are employed to study the bioactivity of this compound in enzyme inhibition assays?
- Kinetic assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods .
- Docking studies : Use software like AutoDock Vina to predict binding modes and validate results with mutagenesis data .
- QSAR models : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using Hammett constants or molecular descriptors .
Methodological Considerations
Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC at timed intervals.
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds for industrial handling guidelines .
- Light sensitivity : Conduct photostability tests under UV/visible light to identify protective storage requirements .
Q. What advanced analytical techniques resolve ambiguities in sulfonamide tautomerism?
- X-ray photoelectron spectroscopy (XPS) : Differentiate sulfonamide (SO2NH2) and sulfonimide (SO2NH) tautomers via nitrogen bonding environment analysis.
- Solid-state NMR : Compare chemical shifts in crystalline vs. amorphous phases to detect tautomeric shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
